

Spectroscopic Profile of 1-(Methylsulfanyl)but-2yne: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound **1-(Methylsulfanyl)but-2-yne** (CAS No. 118891-26-2). Due to the limited availability of experimental spectra in public databases, this guide presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. The information herein is intended to serve as a valuable resource for the identification and characterization of this molecule in research and development settings.

Chemical Structure and Properties

Chemical Name: **1-(Methylsulfanyl)but-2-yne** CAS Number: 118891-26-2 Molecular Formula: C₅H₈S Molecular Weight: 100.18 g/mol Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **1-(Methylsulfanyl)but-2-yne**. These predictions are derived from established correlation charts and data from analogous compounds containing methylsulfanyl and internal alkyne functionalities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~1.8	Triplet	3H	СН₃-С≡
~3.2	Quartet	2H	≡C-CH ₂ -S
~2.1	Singlet	3H	S-CH₃

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm)	Assignment	
~4.0	СН₃-С≡	
~75-85	CH₃-C≡C-CH₂-S-CH₃ (2C)	
~25	≡C-CH ₂ -S	
~15	S-CH₃	

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
2920-2980	Medium	C-H stretch (sp³)
2100-2260	Weak	C≡C stretch (internal alkyne)
1420-1470	Medium	C-H bend (CH₃, CH₂)
600-800	Medium	C-S stretch

Note: The C≡C stretching frequency in internal alkynes is often weak and may be difficult to observe, especially in symmetrical or near-symmetrical molecules.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation



m/z	Possible Fragment Ion	Notes
100	[M]+	Molecular ion
85	[M - CH ₃]+	Loss of a methyl group
53	[M - SCH₃] ⁺	Loss of the methylsulfanyl group
47	[CH₃S] ⁺	Methylsulfanyl cation

Note: The fragmentation pattern of sulfides can be complex. The listed fragments represent plausible pathways based on the stability of the resulting cations.

Experimental Protocols

The following sections outline the general experimental methodologies for acquiring the spectroscopic data presented above. These protocols are standard procedures for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **1-(Methylsulfanyl)but-2-yne** (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm). The tube is then placed in the NMR spectrometer.

For ¹H NMR, a standard one-pulse experiment is performed. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are acquired to achieve a good signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled experiment is typically run to simplify the spectrum to single lines for each unique carbon. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) may be necessary to obtain a spectrum with an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy



A small amount of the neat liquid sample of **1-(Methylsulfanyl)but-2-yne** is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film. Alternatively, if the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a transparent disk. The sample holder is then placed in the beam path of the FT-IR spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

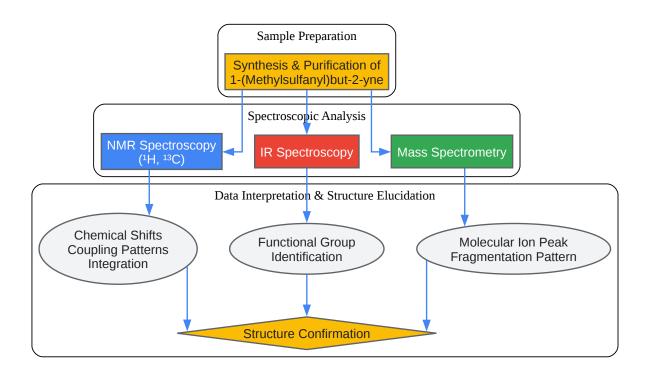
Mass Spectrometry (MS)

The mass spectrum is typically obtained using a mass spectrometer equipped with an electron ionization (EI) source. A dilute solution of **1-(Methylsulfanyl)but-2-yne** in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via a direct insertion probe or through a gas chromatograph (GC-MS). In the EI source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment. The resulting positively charged ions are then accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge (m/z) ratio. A detector records the abundance of each ion, generating the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic identification and characterization of an organic compound like **1-(Methylsulfanyl)but-2-yne**.





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Caption: General workflow for the spectroscopic analysis of an organic compound.

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